

An In-depth Technical Guide to 2,3-Dibromosuccinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dibromosuccinic acid**

Cat. No.: **B146549**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-dibromosuccinic acid**, a halogenated dicarboxylic acid with significant applications in organic synthesis and as a precursor in the development of pharmaceutical agents. This document details the chemical properties, stereoisomerism, synthesis protocols, and key applications of its various isomers, presenting data in a structured format for ease of reference and comparison.

Introduction

2,3-Dibromosuccinic acid (2,3-dibromobutanedioic acid) is a derivative of succinic acid where two bromine atoms are substituted at the C2 and C3 positions. The presence of two chiral centers gives rise to three stereoisomers: a meso compound and a pair of enantiomers (d- and l-forms), which are often handled as a racemic mixture. These isomers exhibit distinct physical properties and stereospecific applications, particularly as chiral building blocks in asymmetric synthesis.^{[1][2]} Its utility is notable in the synthesis of pharmaceuticals and other biologically active molecules.^{[1][3]}

Physicochemical Properties and Isomer Identification

The different stereoisomers of **2,3-dibromosuccinic acid** are distinguished by their unique physical properties and CAS numbers. A summary of these key identifiers and properties is

provided below for clear comparison.

Table 1: CAS Numbers of 2,3-Dibromosuccinic Acid Isomers

Isomer Name	Stereochemistry	CAS Number
meso-2,3-Dibromosuccinic acid	(2R,3S)	608-36-6
(±)-2,3-Dibromosuccinic acid	Racemic (dl)	1114-00-7
(+)-2,3-Dibromosuccinic acid	(2R,3R)	916065-44-6
(-)-2,3-Dibromosuccinic acid	(2S,3S)	Not explicitly found
2,3-Dibromosuccinic acid (unspecified)	General	526-78-3

Table 2: Comparative Physicochemical Data of 2,3-Dibromosuccinic Acid Isomers

Property	meso-2,3-Dibromosuccinic acid	(±)-2,3-Dibromosuccinic acid (racemic)	(+)-(2R,3R)-2,3-Dibromosuccinic acid
Molecular Formula	C ₄ H ₄ Br ₂ O ₄	C ₄ H ₄ Br ₂ O ₄	C ₄ H ₄ Br ₂ O ₄
Molecular Weight	275.88 g/mol [3]	275.88 g/mol [4]	275.88 g/mol [5]
Appearance	White to pale yellow-beige powder[6]	Crystalline solid	Crystalline solid
Melting Point	255-260 °C (decomposes)[3][7]	167 °C[7][8]	157-158 °C[7]
Solubility in Water	20 g/L at 17-20 °C[3][8]	Very soluble in cold water[7]	Soluble
Solubility in Organic Solvents	Soluble in alcohol and ether.[3]	Soluble in ethyl acetate, acetone, methanol, ethanol; sparingly soluble in chloroform, petroleum ether, CCl ₄ .[7]	Soluble in alcohol and ethyl acetate.[7]
Optical Rotation	Optically inactive[5]	Optically inactive	[α]D ¹⁸ +64.4° (c=5 in water), +135.8° (c=5 in alcohol), +147.8° (c=5 in ethyl acetate) [7]
pK _{a1} / pK _{a2}	1.51 / 2.71 (at 20 °C)[3]	1.4 / 3.4[8]	Not specified

Experimental Protocols: Synthesis of Stereoisomers

The stereospecific synthesis of **2,3-dibromosuccinic acid** isomers is achieved through the stereoselective bromination of maleic and fumaric acids.

Synthesis of meso-2,3-Dibromosuccinic Acid

The synthesis of the meso isomer proceeds via the anti-addition of bromine to fumaric acid.[7]

Materials:

- Fumaric acid
- Bromine
- Water
- 2 N Hydrochloric acid (for recrystallization)

Procedure:[\[9\]](#)

- In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend 11.6 g (100 mmol) of fumaric acid in 40 mL of water.
- Heat the suspension to boiling with stirring.
- Slowly add 5.7 mL (18 g, 110 mmol) of bromine dropwise to the boiling solution. The rate of addition should be such that the brown color of bromine dissipates before the next drop is added. A slight excess of bromine should be present at the end of the addition.
- After the addition is complete, cool the reaction mixture to room temperature and then further cool in an ice bath to 10 °C, which will induce crystallization.
- Collect the crude product by vacuum filtration and wash it several times with 20 mL of ice-cold water.
- Dry the crude product in a desiccator to a constant weight.
- For purification, recrystallize the crude product from 2 N hydrochloric acid. (Note: Using boiling water for recrystallization can lead to the elimination of HBr).
- The expected yield is approximately 63%.

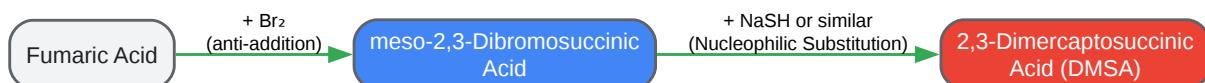
Synthesis of (\pm)-2,3-Dibromosuccinic Acid (Racemic Mixture)

The racemic mixture is synthesized through the syn-addition of bromine to maleic acid.[\[10\]](#)

Materials:

- Maleic acid
- Anhydrous ether
- Bromine
- Petroleum ether

Procedure:[\[10\]](#)


- Caution: This procedure must be performed in a fume hood, and all equipment and reagents must be dry.
- Weigh 200 mg of maleic acid into a dry test tube and add 2 mL of anhydrous ether.
- Dropwise, add 310 mg of bromine to the test tube and mix the contents thoroughly. A slight exotherm will be observed, and the solid will slowly dissolve as the ether gently boils.
- If a precipitate does not form, allow the solution to stand for 10-15 minutes until the deep orange color fades to a pale orange or yellow.
- Remove the ether by placing the test tube in a beaker of warm water in a fume hood, leaving a pale orange or yellow solid.
- Cool the test tube in an ice-water bath for a few minutes.
- Add petroleum ether and use a glass rod to break up the solid.
- Collect the solid by vacuum filtration, rinse with a few milliliters of petroleum ether, and air-dry.
- The expected yield is in the range of 95-96%.

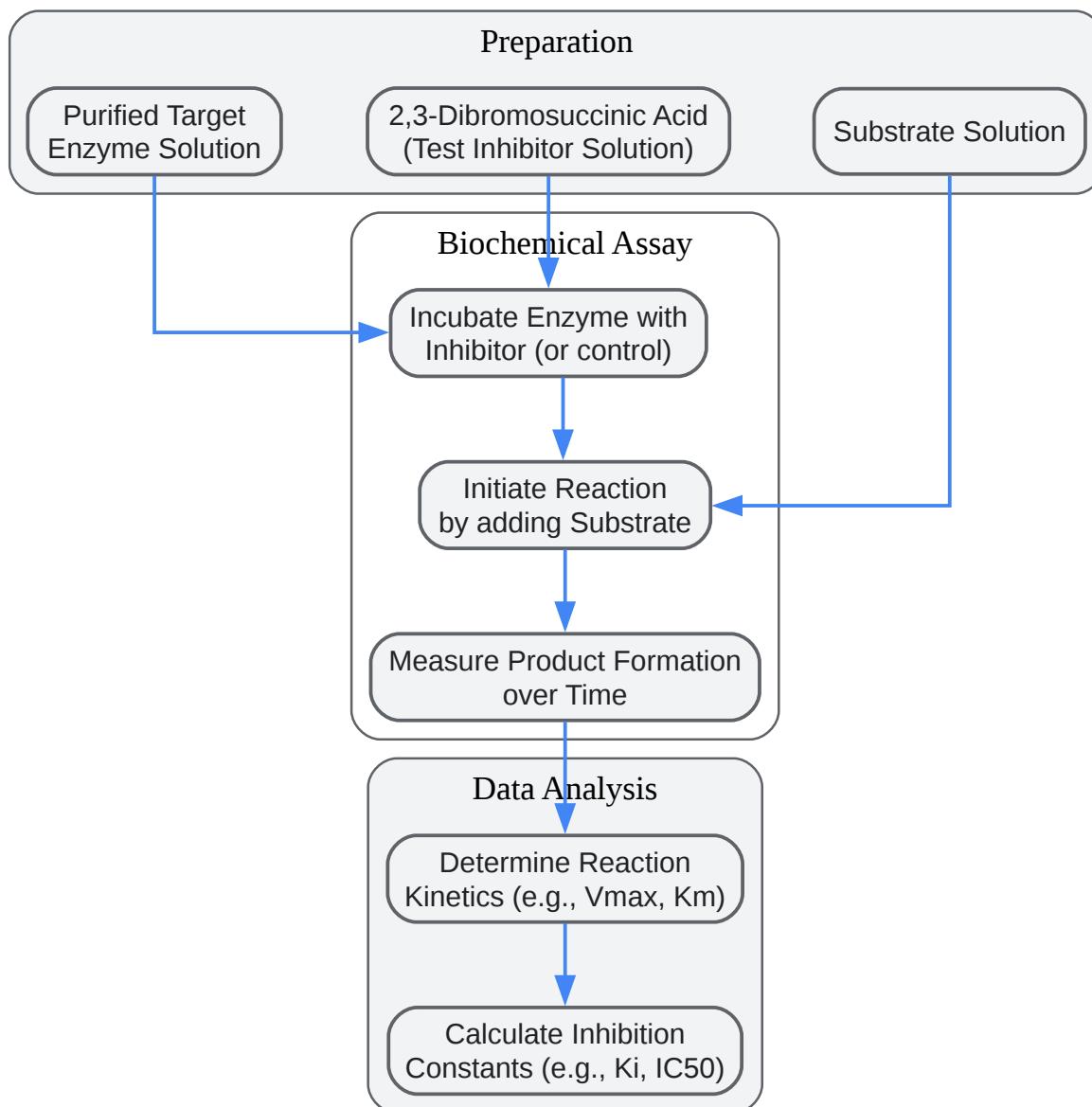
Applications in Drug Development and Organic Synthesis

2,3-Dibromosuccinic acid isomers are valuable intermediates in the synthesis of various pharmaceutical agents and other complex organic molecules.[1][3] Their stereochemistry makes them ideal chiral building blocks for creating enantiomerically pure compounds, which is critical in drug development.[1]

One of the most significant applications is the use of meso-**2,3-dibromosuccinic acid** as a precursor in the synthesis of 2,3-dimercaptosuccinic acid (DMSA).[2] DMSA is a chelating agent used in the treatment of heavy metal poisoning. The synthetic pathway from fumaric acid to DMSA illustrates a key logical workflow in pharmaceutical intermediate synthesis.

Logical Workflow: Synthesis of 2,3-Dimercaptosuccinic Acid (DMSA)

[Click to download full resolution via product page](#)


Caption: Synthetic pathway from Fumaric Acid to DMSA.

Biological and Biochemical Relevance

While direct signaling pathway involvement is not extensively documented, the biological relevance of **2,3-dibromosuccinic acid** is primarily understood through its role as a synthetic intermediate and in biochemical research. It is used to study metabolic processes and enzyme activities.[1] The bromine atoms can participate in halogen bonding, potentially influencing the activity of enzymes and other proteins, and it can act as an inhibitor in certain biochemical pathways.[3]

Experimental Workflow: Investigating Enzyme Inhibition

The general workflow for studying the effect of **2,3-dibromosuccinic acid** on a target enzyme would follow a standard biochemical assay protocol.

[Click to download full resolution via product page](#)

Caption: General workflow for enzyme inhibition studies.

Conclusion

2,3-Dibromosuccinic acid, in its various stereoisomeric forms, is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined stereochemistry and reactivity make it an indispensable tool in organic synthesis. The detailed protocols for its

stereospecific synthesis and its crucial role as a precursor to important pharmaceutical agents like DMSA highlight its practical value. Further research into its interactions with biological systems may yet uncover new therapeutic applications. This guide provides a foundational technical overview to support ongoing research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 2,3-Dibromosuccinic acid | 608-36-6 | Benchchem [benchchem.com]
- 4. (\pm)-2,3-Dibromosuccinic acid ((\pm)-2,3-Dibromosuccinic acid) | Others 12 | 1114-00-7 | Invivochem [invivochem.com]
- 5. 2,3-Dibromosuccinic acid, (2R,3R)- (916065-44-6) for sale [vulcanchem.com]
- 6. meso-2,3-Dibromosuccinic acid | 608-36-6 [chemicalbook.com]
- 7. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. A microscale synthesis of the diastereomers of 2,3-dibromosuccinic acid - ProQuest [proquest.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dibromosuccinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146549#2-3-dibromosuccinic-acid-cas-number\]](https://www.benchchem.com/product/b146549#2-3-dibromosuccinic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com